molecular formula C9H9NO6 B1649846 Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate CAS No. 105897-21-0

Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate

Cat. No.: B1649846
CAS No.: 105897-21-0
M. Wt: 227.17
InChI Key: OJQTZSOVYARYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate is a useful research compound. Its molecular formula is C9H9NO6 and its molecular weight is 227.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate is associated with the synthesis of various chemical compounds. For instance, a study discovered new derivatives of griseofulvin, including methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate, from a marine endophytic fungus, showing moderate antitumor and antimicrobial activity (Xia et al., 2011). Another study explored the synthesis of "push-pull" naphthalenes using nitro-2-methylbenzoate esters, demonstrating a novel condensation route (Wong et al., 2002).

Pharmacological Applications

Although specific studies directly on this compound are limited, related compounds have been studied for their pharmacological properties. For instance, compounds similar in structure have shown antimicrobial activity. A study on Schiff base ligands derived from imino-4-methoxyphenol thiazole demonstrated moderate antibacterial and antifungal activities (Vinusha et al., 2015).

Material Science and Stability

Research in material science has also indicated the relevance of similar compounds to this compound. A study on methyl salicylate and related compounds, including methyl 2-methoxybenzoate, revealed their roles as generators and quenchers of singlet molecular oxygen, important for the stability and degradation of photoprotected materials (Soltermann et al., 1995).

Solubility and Interaction Studies

Solubility and interaction studies of compounds similar to this compound provide insights into their chemical behavior. A study determining Abraham model solute descriptors for 2-methyl-3-nitrobenzoic acid, closely related to the subject compound, showed its solubility in various organic solvents, offering predictive capabilities for solubility in additional solvents (Hart et al., 2017).

Properties

IUPAC Name

methyl 3-hydroxy-5-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-5-3-6(9(12)16-2)8(10(13)14)7(11)4-5/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQTZSOVYARYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90762100
Record name Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90762100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105897-21-0
Record name Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90762100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate
Reactant of Route 2
Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.